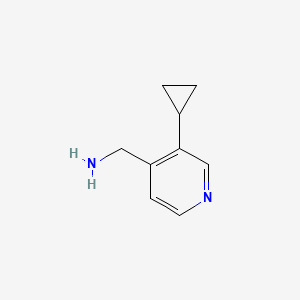

C-(3-Cyclopropyl-pyridin-4-yl)-methylamine

Description

C-(3-Cyclopropyl-pyridin-4-yl)-methylamine is a substituted methylamine derivative featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and a methylamine moiety at the 4-position. This structural configuration combines the electron-rich pyridine system with the sterically constrained cyclopropyl group, which may enhance metabolic stability and receptor binding specificity compared to simpler methylamine derivatives.

The compound’s structural motifs align with ligands targeting thermoTRP channels, where methylamine derivatives are known to influence ligand sensitivity and selectivity through steric and electronic interactions .

Properties

IUPAC Name |

(3-cyclopropylpyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-5-8-3-4-11-6-9(8)7-1-2-7/h3-4,6-7H,1-2,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUVBVWKQYZISB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-Cyclopropyl-pyridin-4-yl)-methylamine typically involves the reaction of 3-cyclopropylpyridine with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions often include a solvent like methanol or ethanol and are carried out at room temperature to ensure the stability of the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

C-(3-Cyclopropyl-pyridin-4-yl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

C-(3-Cyclopropyl-pyridin-4-yl)-methylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C-(3-Cyclopropyl-pyridin-4-yl)-methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Benzenemethanamine (Benzylamine)

- Structure : A primary amine with a benzyl group.

- Key Differences : Lacks the pyridine and cyclopropyl groups, resulting in lower steric hindrance and distinct electronic properties.

- Relevance : Exhibits higher solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) compared to bulkier analogues .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine hydrochloride

- Structure : Pyrimidine core with cyclopropyl and piperazine substituents.

- Key Differences : The pyrimidine ring increases molecular weight (269.77 g/mol) and polarity compared to the pyridine-based compound .

Physicochemical Properties

Insights :

Insights :

- Low yields in cyclopropyl-pyridine derivatives (e.g., 17.9% ) underscore synthetic challenges, likely due to steric hindrance and side reactions.

- Alternative methods (e.g., chiral resolution in piperidine derivatives ) may offer higher selectivity but require specialized intermediates.

Data Tables

Table 1: Molecular and Physicochemical Comparison

| Compound | Molecular Weight | Key Functional Groups | Solubility Profile |

|---|---|---|---|

| This compound | ~147.2 | Pyridine, cyclopropyl | Low in water; moderate in DMF |

| Benzenemethanamine | 107.15 | Benzyl, amine | High in DMF, pyridine |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 214.27 | Pyrazole, pyridine | Low aqueous solubility |

Biological Activity

C-(3-Cyclopropyl-pyridin-4-yl)-methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyridine ring, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This compound is primarily utilized as a building block in the synthesis of more complex molecules and has been investigated for various biological activities, including potential therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors and enzymes. The cyclopropyl moiety may provide steric hindrance that influences binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that derivatives of this compound can inhibit tumor growth in vitro and in vivo models. The compound's mechanism of action involves the modulation of key signaling pathways associated with cell proliferation .

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against a range of bacterial strains, indicating its potential use in treating infections.

Case Studies

- Antiproliferative Effects : A study assessing the antiproliferative activity of various derivatives found that compounds related to this compound significantly inhibited growth in cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Mechanistic Insights : In vitro assays demonstrated that the compound interacts with the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.